molecular formula C17H19N3O4 B2743098 2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide CAS No. 2176202-06-3

2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2743098
CAS No.: 2176202-06-3
M. Wt: 329.356
InChI Key: AMPDHFGTCZYFRH-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:

    Step 1: Synthesis of 4-acetyl-2-methoxyphenol from starting materials such as 4-hydroxyacetophenone and methanol under acidic conditions.

    Step 2: Preparation of 6-methylpyrimidin-4-ylmethylamine through the reaction of 6-methylpyrimidine with formaldehyde and ammonia.

    Step 3: Coupling of 4-acetyl-2-methoxyphenol with 6-methylpyrimidin-4-ylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, methanol or ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(4-carboxy-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide.

    Reduction: Formation of 2-(4-hydroxy-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific properties.

Biology

    Biochemical Studies: Investigation of its interactions with biological macromolecules.

    Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.

Medicine

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

    Diagnostics: Use in the development of diagnostic agents.

Industry

    Polymer Synthesis: Incorporation into polymers to enhance their properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-acetylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide
  • 2-(4-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide
  • 2-(4-acetyl-2-methoxyphenoxy)-N-methylacetamide

Uniqueness

2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is unique due to the presence of both acetyl and methoxy groups on the phenoxy ring, as well as the pyrimidinylmethyl moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-6-14(20-10-19-11)8-18-17(22)9-24-15-5-4-13(12(2)21)7-16(15)23-3/h4-7,10H,8-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPDHFGTCZYFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)COC2=C(C=C(C=C2)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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